molecular formula C16H18ClNO4 B6348231 4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-10-1

4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348231
CAS No.: 1326814-10-1
M. Wt: 323.77 g/mol
InChI Key: ROZGMKQMDMNTFU-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective formation of the spiro scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a chlorobenzoyl group. This combination of features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4/c17-12-6-4-11(5-7-12)14(19)18-13(15(20)21)10-22-16(18)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZGMKQMDMNTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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